1-[2-(3-Chlorophenoxy)ethyl]piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(3-Chlorophenoxy)ethyl]piperazine typically involves the reaction of 3-chlorophenol with 2-chloroethylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction can be summarized as follows:
Step 1: 3-Chlorophenol is reacted with 2-chloroethylpiperazine in the presence of potassium carbonate.
Step 2: The reaction mixture is heated to promote the nucleophilic substitution reaction.
Chemical Reactions Analysis
1-[2-(3-Chlorophenoxy)ethyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the piperazine ring.
Scientific Research Applications
1-[2-(3-Chlorophenoxy)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between proteins and small molecules.
Industry: In the industrial sector, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenoxy)ethyl]piperazine involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating the activity of neurotransmitter receptors. The compound binds to specific receptors, altering their conformation and affecting the downstream signaling pathways . This modulation can lead to changes in neurotransmitter release and uptake, influencing various physiological processes .
Comparison with Similar Compounds
1-[2-(3-Chlorophenoxy)ethyl]piperazine can be compared with other piperazine derivatives such as:
Vanoxerine: A piperazine derivative used in the treatment of heart arrhythmias and cocaine dependence.
Piperazine: A simple piperazine compound used as an anthelmintic agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15/h1-3,10,14H,4-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLKGPPCQCGBRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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